molecular formula C12H13NO B1649377 6-Ethoxy-2-methylquinoline CAS No. 6628-28-0

6-Ethoxy-2-methylquinoline

Cat. No.: B1649377
CAS No.: 6628-28-0
M. Wt: 187.24 g/mol
InChI Key: VTGXHCUQALWXCR-UHFFFAOYSA-N
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Description

6-Ethoxy-2-methylquinoline is an aromatic heterocyclic compound with the molecular formula C12H13NO. It is a derivative of quinoline, characterized by the presence of an ethoxy group at the 6th position and a methyl group at the 2nd position on the quinoline ring. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones as starting materials. The reaction proceeds under acidic or basic conditions, often employing catalysts such as zinc chloride or sulfuric acid to facilitate the cyclization process.

Another method involves the Skraup synthesis, where aniline is reacted with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid. This method is particularly useful for synthesizing quinoline derivatives with various substituents.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) and alkyl halides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

6-Ethoxy-2-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and infections.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

6-Ethoxy-2-methylquinoline can be compared with other quinoline derivatives, such as:

    2-Methylquinoline: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    6-Methoxy-2-methylquinoline: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in biological activity and chemical behavior.

    Quinoline: The parent compound without any substituents, serving as a basis for synthesizing various derivatives.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

6-ethoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-14-11-6-7-12-10(8-11)5-4-9(2)13-12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGXHCUQALWXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064428
Record name 6-Ethoxy-2-methylquinoline
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-28-0
Record name 6-Ethoxy-2-methylquinoline
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Record name 6-Ethoxy-2-methylquinoline
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Record name 6-Ethoxy-2-methylquinoline
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Record name Quinoline, 6-ethoxy-2-methyl-
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Record name 6-Ethoxy-2-methylquinoline
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Record name 6-ethoxy-2-methylquinoline
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Record name 6-ETHOXY-2-METHYLQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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